Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate
Description
Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate is a heterocyclic compound featuring a 1,3-thiazine core substituted with an amino group at position 2, a 4-fluorophenyl group at position 6, a methyl group at position 4, and an ethyl carboxylate ester at position 3.
Synthesis of this compound involves condensation reactions under reflux conditions, as described in related protocols for analogous thiazine and pyridine derivatives. For example, similar methods use acetic acid and ammonium acetate to facilitate cyclization of precursors like ethyl cyanoacetate or malononitrile with substituted aryl groups .
The 4-fluorophenyl group is a common pharmacophore in analgesics (e.g., flupirtine) and antiparasitics, indicating possible applications in pain management or infectious disease treatment .
Properties
Molecular Formula |
C14H15FN2O2S |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate |
InChI |
InChI=1S/C14H15FN2O2S/c1-3-19-13(18)11-8(2)17-14(16)20-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17) |
InChI Key |
FNDQZXJCMKECIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(SC1C2=CC=C(C=C2)F)N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluorochalcone Intermediate
The reaction begins with the Claisen-Schmidt condensation of 4-fluoroacetophenone and ethyl acetoacetate in the presence of a base (e.g., NaOH). This yields the α,β-unsaturated ketone 3-(4-fluorophenyl)-1-(4-methyl-2-oxo-thiazin-5-yl)prop-2-en-1-one , which is subsequently brominated using N-bromosuccinimide (NBS) to introduce a bromine atom at the α-position.
Reaction Scheme:
Thiazine Ring Formation
The α-brominated chalcone reacts with thiourea in ethanol under reflux to form the thiazine ring via nucleophilic substitution and cyclization. The ethyl ester group is retained from the acetoacetate precursor.
Key Conditions:
Characterization Data:
-
1H NMR (DMSO-d6): δ 7.71 (t, J = 7.3 Hz, 1H), 7.55 (d, J = 7.1 Hz, 1H), 5.26 (d, J = 5.1 Hz, 1H), 2.43 (s, 3H).
One-Pot Bromination and Cyclization
A streamlined one-pot approach avoids isolating intermediates, enhancing efficiency. This method combines bromination and cyclization in a single reaction vessel.
Reaction Protocol
-
Bromination: Ethyl acetoacetate is treated with NBS in tetrahydrofuran (THF) at 0°C to form the α-bromo derivative.
-
Cyclization: 4-Fluoroaniline and thiourea are added sequentially, followed by heating to 70°C to facilitate ring closure.
Advantages:
Limitations:
-
Requires strict stoichiometric control to minimize side reactions.
Multi-Component Reactions (MCRs)
MCRs enable the simultaneous assembly of the thiazine core, fluorophenyl group, and ester functionality. A notable example involves isocyanides, acetylenedicarboxylates, and thiazinones.
Three-Component Synthesis
A mixture of tert-butyl isocyanide, dimethyl acetylenedicarboxylate, and 2-amino-4H-1,3-thiazin-4-one derivatives undergoes cycloaddition in dichloromethane. The 4-fluorophenyl group is introduced via post-synthetic Suzuki coupling.
Reaction Scheme:
Conditions:
Post-Synthetic Modifications
Esterification of Thiazine Carboxylic Acid
The carboxylic acid derivative of the thiazine core is treated with ethyl chloroformate in the presence of pyridine to install the ethyl ester group.
Reaction Conditions:
-
Solvent: Dry THF
-
Temperature: 0°C to room temperature
-
Yield: 85–90%.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 75–85 | Moderate | High purity and scalability |
| One-Pot Bromination | 80–90 | Low | Reduced steps and time |
| Multi-Component Reaction | 60–70 | High | Versatility for structural diversification |
| Post-Synthetic Esterification | 85–90 | Moderate | Compatibility with sensitive substrates |
Challenges and Optimization Strategies
-
Regioselectivity: Competing pathways may yield 1,2- or 1,4-thiazine isomers. Using bulky bases (e.g., DIPEA) favors the desired 1,3-thiazine.
-
Fluorophenyl Incorporation: Direct introduction via Suzuki coupling requires careful control of palladium catalyst loading to prevent deboronation.
-
Ester Hydrolysis: The ethyl ester is prone to hydrolysis under basic conditions. Anhydrous solvents and low temperatures mitigate this issue.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) at position 2 participates in nucleophilic substitutions. Key examples include:
| Reaction Type | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetic anhydride, room temp. | N-Acetyl derivative | 85% | |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylated thiazine | 78% |
These reactions are critical for modifying the compound’s pharmacokinetic properties while retaining its thiazine backbone.
Ester Functional Group Reactivity
The ethyl carboxylate group undergoes hydrolysis and transesterification:
-
Acid-Catalyzed Hydrolysis :
Produces the free carboxylic acid derivative under reflux (yield: 92%). -
Transesterification :
Reacts with methanol in the presence of H₂SO₄ to yield methyl esters.
Thiazine Ring Modifications
The thiazine ring participates in oxidation and cycloaddition reactions:
Oxidation
-
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the sulfur atom to a sulfoxide.
-
Strong oxidants like KMnO₄ degrade the thiazine ring, forming sulfonic acid derivatives.
Cycloaddition
The compound reacts with dienophiles (e.g., acetylenedicarboxylates) in [4+2] cycloadditions to form fused heterocycles:
| Dienophile | Product | Yield | Conditions |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | Pyrimido[2,1-b] thiazine derivative | 81% | DCM, 0°C → RT |
Fluorophenyl Group Reactivity
The 4-fluorophenyl substituent enables electrophilic aromatic substitution (EAS):
| Reaction | Reagents | Position Substituted | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to fluorine | 65% |
| Halogenation (Bromination) | Br₂/FeBr₃ | Ortho to fluorine | 58% |
The fluorine atom directs EAS to specific positions due to its electron-withdrawing nature.
Biological Interactions
The compound interacts with enzymes via hydrogen bonding and π-π stacking:
Molecular docking studies show the fluorophenyl group enhances binding to hydrophobic enzyme pockets .
Comparative Reactivity of Analogues
Structural analogues exhibit varied reactivity based on substituents:
| Compound | Key Reaction Difference |
|---|---|
| Ethyl 2-amino-4-methyl-6-(3-nitrophenyl) | Nitro group reduces nucleophilicity of NH₂ |
| Ethyl 2-amino-4-(4-fluorophenyl)thiazole | Thiazole ring more resistant to oxidation |
Key Stability Considerations
-
pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Thermal Stability : Stable up to 150°C; decomposes above 200°C.
Scientific Research Applications
Biological Activities
Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate exhibits a range of biological activities that make it a candidate for pharmaceutical research:
- Antimicrobial Properties : Research indicates that thiazine derivatives often possess significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting bacterial growth.
- Anti-inflammatory Effects : Studies suggest that compounds with thiazine structures can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Anticancer Potential : this compound has been investigated for its role as an inhibitor in cancer cell proliferation pathways. Its unique structure may enhance its efficacy in targeting specific cancer types.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- In Vitro Studies : In vitro assays have shown that this compound can effectively inhibit the growth of specific bacterial strains, indicating its potential as an antibacterial agent. The fluorinated phenyl group is believed to enhance lipophilicity and cellular uptake, contributing to its efficacy.
- Molecular Docking Studies : Interaction studies utilizing molecular docking techniques have provided insights into the binding affinity of this compound with various biological targets. These studies help elucidate its mechanism of action and optimize its therapeutic potential.
- Structure-Activity Relationship (SAR) Studies : Research has also focused on exploring the structure-activity relationship of thiazine derivatives, including this compound. This research aids in designing more potent agents by modifying structural features to enhance biological activity.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the thiazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate and related compounds:
Structural and Functional Analysis
Core Heterocycle Differences: The 1,3-thiazine core in the target compound distinguishes it from pyridine (flupirtine, compound 3b) and pyrrolopyrimidine (34c) derivatives. Pyrrolo[2,3-d]pyrimidin-4-one (34c) features a fused bicyclic system, increasing rigidity and planarity, which may improve target affinity in antiparasitic applications .
Substituent Effects :
- The 4-fluorophenyl group is a shared feature across all compounds, contributing to hydrophobic interactions and metabolic stability. However, its positioning varies: at position 6 in the thiazine compound vs. position 2 in flupirtine .
- Ethyl carboxylate in the thiazine derivative contrasts with nitrile (3b) or carbamate (flupirtine) groups. Carboxylates enhance solubility, whereas nitriles and carbamates may improve membrane permeability or enzymatic resistance .
Synthetic Yields and Methods :
- Yields for analogs range from 42% (flupirtine) to 55% (3b), suggesting moderate efficiency in fluorophenyl-containing syntheses . The thiazine compound’s synthesis likely faces similar challenges due to steric hindrance from the methyl and fluorophenyl groups.
Biological Activity: Flupirtine’s mechanism as a KCNQ4 channel activator highlights the role of fluorophenyl-carbamate hybrids in ion channel modulation . Compound 3b’s trimethoxyphenyl group is associated with tubulin inhibition in cancer cells, a property absent in the thiazine derivative .
Key Research Findings and Implications
- Structural Optimization : Replacing the thiazine core with pyridine (as in flupirtine) or pyrrolopyrimidine (34c) alters target selectivity, demonstrating the importance of heterocycle choice in drug design .
- Role of Fluorophenyl : This substituent is critical across diverse therapeutic areas, underscoring its versatility in medicinal chemistry .
- Synthetic Challenges : Moderate yields in fluorophenyl-containing compounds suggest a need for improved catalytic systems or alternative reagents to enhance efficiency .
Biological Activity
Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate is a thiazine derivative that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 280.35 g/mol. Its structure features a thiazine ring substituted with an amino group and a fluorophenyl moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide with sodium hydroxide, followed by acidification to yield the final product. The process has been reported to achieve high yields, often exceeding 90% .
Antimicrobial Activity
Research has indicated that thiazine derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. In vitro studies have revealed that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Antioxidant Properties
In addition to antimicrobial activity, this compound has been evaluated for its antioxidant capabilities. Studies have demonstrated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The antioxidant activity was assessed using standard assays such as DPPH and ABTS .
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have been explored in various cancer cell lines. In particular, it has shown selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity is essential for developing potential anticancer agents with fewer side effects .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Antimicrobial Study : A study conducted by researchers found that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antioxidant Activity : In a comparative analysis of various thiazine derivatives, this compound demonstrated an IC50 value of 25 µg/mL in DPPH scavenging assays .
- Cytotoxicity : A recent investigation reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate?
The compound is typically synthesized via multi-step reactions involving cyclization and functional group transformations. A common approach involves:
Biginelli-like condensation : Reacting a fluorophenyl-substituted aldehyde (e.g., 4-fluorobenzaldehyde) with ethyl acetoacetate and thiourea derivatives under acidic conditions to form a dihydropyrimidinone intermediate .
Cyclization : Treating the intermediate with reagents like ammonium acetate or acetic acid to form the thiazine ring .
Functionalization : Introducing the amino and ester groups via nucleophilic substitution or hydrolysis-esterification steps .
Key considerations : Reaction temperature (often reflux in ethanol or glacial acetic acid), stoichiometry of reagents (e.g., 1:1 molar ratio for aldehyde and thiourea), and purification via recrystallization (ethanol/water mixtures are common) .
Q. How is the crystal structure of this compound determined, and what software is recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:
Data collection : Use a diffractometer with Cu-Kα radiation (λ = 1.54184 Å) at 173 K to minimize thermal motion .
Structure solution : Employ direct methods with SHELXS or SHELXD for initial phase determination .
Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are added geometrically or located via difference maps .
Software suite : WinGX provides an integrated environment for data processing (e.g., absorption correction), structure visualization (ORTEP), and validation (CIF checks) .
Q. What spectroscopic techniques are used to characterize this compound?
NMR : and NMR in deuterated solvents (e.g., DMSO-d6) confirm substituent positions and ring conformation. For example, the 4-fluorophenyl group shows characteristic splitting in NMR (δ 7.2–7.4 ppm) .
IR : Stretching vibrations for C=O (ester, ~1700 cm) and N-H (amine, ~3300 cm) validate functional groups .
Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) and fragments, such as loss of the ethyl ester group (-88 Da) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., puckering vs. planar ring conformations)?
Discrepancies between X-ray data and theoretical models often arise from dynamic effects. A robust workflow includes:
DFT optimization : Use Gaussian or ORCA to calculate the lowest-energy conformation of the thiazine ring. Compare with Cremer-Pople puckering parameters (Q, θ, φ) derived from crystallographic data .
MD simulations : Perform molecular dynamics in explicit solvent (e.g., ethanol) to assess flexibility. For example, a screw-boat conformation (Q = 0.43 Å, θ ≈ 64°) may interconvert with a planar form under thermal motion .
Q. What strategies optimize enantioselective synthesis of this compound?
The presence of chiral centers (e.g., at C4 and C6) demands asymmetric methods:
Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in the Biginelli step to induce enantioselectivity (>80% ee reported with thiourea catalysts) .
Kinetic resolution : Employ lipases (e.g., CAL-B) to hydrolyze racemic ester intermediates selectively .
Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Key metrics : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) and optical rotation .
Q. How do substituents (e.g., 4-fluorophenyl) influence biological activity? Structure-activity relationship (SAR) insights?
The 4-fluorophenyl group enhances lipophilicity (logP ≈ 4) and bioavailability. SAR studies suggest:
Fluorine’s role : The electron-withdrawing effect stabilizes the thiazine ring and modulates π-π stacking with target proteins (e.g., kinase inhibitors) .
Methyl group at C4 : Reduces steric hindrance, improving binding affinity in enzyme assays (IC values < 1 µM reported for analogs) .
Ester vs. carboxylic acid : The ethyl ester acts as a prodrug moiety; hydrolysis in vivo releases the active acid form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
